Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate

Catalog No.
S14379045
CAS No.
M.F
C27H24N2O9
M. Wt
520.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dica...

Product Name

Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate

IUPAC Name

2-[3-[2-[[3-(4-aminophenyl)-3-oxopropanoyl]amino]-4-methoxycarbonylphenoxy]-5-(carboxymethyl)phenyl]acetic acid

Molecular Formula

C27H24N2O9

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C27H24N2O9/c1-37-27(36)18-4-7-23(38-20-9-15(11-25(32)33)8-16(10-20)12-26(34)35)21(13-18)29-24(31)14-22(30)17-2-5-19(28)6-3-17/h2-10,13H,11-12,14,28H2,1H3,(H,29,31)(H,32,33)(H,34,35)

InChI Key

KUYWDOQBFSVUAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2=CC(=CC(=C2)CC(=O)O)CC(=O)O)NC(=O)CC(=O)C3=CC=C(C=C3)N

Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate is a complex organic compound characterized by its intricate molecular structure. Its molecular formula is C27H24N2O9C_{27}H_{24}N_{2}O_{9} with a molecular weight of 520.49 g/mol. This compound features multiple functional groups, including an amine, carboxylic acid, and aromatic systems, which contribute to its potential biological activities and applications in various fields, particularly in medicinal chemistry and drug development .

Typical of organic compounds with similar structures. Notably:

  • Acylation Reactions: The amine group can participate in acylation reactions, forming amides when treated with acyl chlorides.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which may be relevant for modifying solubility and bioavailability.
  • Reduction Reactions: The nitro or carbonyl groups can be reduced to amines or alcohols, respectively, changing the compound's reactivity and biological properties.

These reactions allow for the modification of the compound's structure to enhance its pharmacological profile.

Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate exhibits potential biological activities due to its structural components:

  • Antimicrobial Properties: Similar compounds have shown activity against various bacteria and fungi, suggesting that this compound may possess similar properties.
  • Anticancer Activity: The presence of the aminobenzoyl moiety has been associated with anticancer properties in related compounds.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.

Further studies are needed to elucidate its specific biological mechanisms and efficacy.

The synthesis of Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate typically involves several steps:

  • Formation of Intermediate Compounds: Starting materials such as 4-aminobenzoic acid and acetic anhydride can be reacted to form the acetamide derivative.
  • Coupling Reactions: The intermediate can then be coupled with phenolic derivatives through nucleophilic substitution reactions.
  • Final Esterification: The final step involves esterification of the carboxylic acid groups with methanol or other alcohols to yield the methyl ester form.

These methods highlight the importance of careful reaction conditions and purification processes to obtain the desired product .

Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it could serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Cosmetic Formulations: Its properties may be beneficial in skin care products aimed at treating acne or other skin conditions due to its antimicrobial effects.
  • Research Tools: It could be utilized in biochemical assays to study enzyme interactions or cellular responses.

Interaction studies are crucial for understanding how Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate behaves in biological systems:

  • Protein Binding Studies: These studies can reveal how well the compound binds to target proteins, influencing its efficacy and safety profile.
  • Drug

Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Methyl 3-[2-amino-4-(trifluoromethyl)phenoxy]-benzoateC16H14F3NContains trifluoromethyl groupMore focused on fluorinated properties
Methyl 3-[2-(4-chlorobenzoyl)acetamino]-benzoateC16H16ClNChlorinated derivativeLacks dicarboxymethyl groups
Methyl 3-[2-(4-nitrobenzoyl)acetamino]-benzoateC16H16N2O4Nitro group presentDifferent electronic properties due to nitro group

The unique combination of functional groups in Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate sets it apart from these compounds, potentially enhancing its bioactivity and application scope .

This detailed exploration provides insights into the chemical nature, synthesis, applications, and potential of Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate within scientific research and industry.

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

520.14818035 g/mol

Monoisotopic Mass

520.14818035 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-10

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